3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid
Description
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid is a synthetic organic compound featuring a propenoic acid backbone linked to a phenyl ring substituted with a 4-bromo-pyrazole moiety. This compound is of interest in medicinal chemistry due to the prevalence of pyrazole derivatives in drug discovery (e.g., kinase inhibitors, anti-inflammatory agents). However, structural analogs may exhibit divergent properties depending on substituent positioning and heterocycle variations.
Properties
IUPAC Name |
3-[4-(4-bromopyrazol-1-yl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-7-14-15(8-10)11-4-1-9(2-5-11)3-6-12(16)17/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOIEFYUOQFSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole moiety is typically synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. For this compound, 1-phenyl-1,3-butanedione reacts with hydrazine hydrate under acidic conditions (e.g., HCl or H₂SO₄) to yield 1-phenyl-1H-pyrazole. Key parameters include:
Bromination at the 4-Position
Bromination is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical mechanism, selectively substituting the pyrazole’s 4-position:
Coupling with Acrylic Acid Moiety
The final step involves a Heck coupling reaction between 4-bromo-1-phenyl-1H-pyrazole and acrylic acid derivatives. Palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., PPh₃) facilitate this cross-coupling:
-
Reagents : 4-Bromophenylpyrazole, acrylic acid, Pd catalyst, base (e.g., K₂CO₃)
-
Solvent : Dimethylacetamide (DMA) or toluene
-
Temperature : 100–120°C
-
Reaction Time : 12–24 hours
Optimization of Reaction Conditions
Catalytic Systems in Heck Coupling
Comparative studies of palladium catalysts reveal the following performance metrics:
The use of Pd(OAc)₂ with triphenylphosphine in DMA provides optimal yields due to enhanced catalyst stability and solubility.
Solvent Effects on Bromination
Polar aprotic solvents like DMF improve bromination efficiency by stabilizing reactive intermediates:
| Solvent | Dielectric Constant | Reaction Rate (k, s⁻¹) |
|---|---|---|
| CCl₄ | 2.24 | 0.012 |
| DMF | 36.7 | 0.038 |
Data adapted from analogous bromination studies.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs column chromatography with silica gel (60–120 mesh) and eluents such as ethyl acetate/hexane (3:7 v/v). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity (>95%).
Spectroscopic Data
Key characterization data includes:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 5H, phenyl-H), 6.72 (d, J = 16 Hz, 1H, CH=CH), 5.98 (d, J = 16 Hz, 1H, CH=CH).
-
IR (KBr) : 1705 cm⁻¹ (C=O stretching), 1540 cm⁻¹ (C=C aromatic).
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis utilizes continuous flow reactors to enhance reproducibility and safety. Key parameters include:
Chemical Reactions Analysis
3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the double bond or other functional groups.
Substitution: The bromo substituent on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Addition: The double bond in the prop-2-enoic acid moiety can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Anticancer Activity of Pyrazole Derivatives
Anti-inflammatory Effects
Pyrazole derivatives are also studied for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 22 |
| Compound B | Escherichia coli | 18 |
| 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid | Klebsiella pneumoniae | TBD |
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of pyrazole derivatives, including 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid:
- Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated their anticancer properties using various cell lines, demonstrating promising results for compounds similar to 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could interact with specific cellular pathways involved in cancer progression, indicating their potential use as targeted therapies .
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for any therapeutic application. Studies suggest that modifications to the pyrazole structure can enhance bioavailability and reduce toxicity .
Mechanism of Action
The mechanism of action of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in the cholinergic nervous system. By inhibiting this enzyme, the compound can modulate neurotransmitter levels and affect neural transmission. Additionally, the compound may interact with other molecular targets, such as receptors or ion channels, to exert its biological effects.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to two analogs:
3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid (CAS: 108446-73-7)
(E)-3-[4-(Imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
Physicochemical and Reactivity Insights
- Acidity: The para-bromo substituent on the pyrazole in the target compound likely increases the acidity of the propenoic acid group compared to the imidazole analog, as bromine’s electron-withdrawing effect stabilizes the deprotonated form .
- Solubility : The imidazole derivative may exhibit higher aqueous solubility due to the basic nitrogen atoms in imidazole, which can form hydrogen bonds . In contrast, the brominated pyrazole analogs are more lipophilic, favoring membrane permeability.
- Synthetic Utility: The bromine atom in the target compound offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the non-halogenated imidazole analog .
Biological Activity
3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, identified by CAS number 76204115, is a compound belonging to the pyrazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid is . Its structure features a prop-2-enoic acid backbone substituted with a bromo-pyrazole moiety, which is crucial for its biological interactions.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. A study highlighted the synthesis of various pyrazole compounds, including those similar to 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, which demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM . These results were benchmarked against dexamethasone, a standard anti-inflammatory drug, which showed 76% and 86% inhibition at 1 µM respectively .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies assessed its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The synthesized pyrazole derivatives exhibited significant antimicrobial activity, suggesting that 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid may share similar properties .
Antitumor Activity
Pyrazoles have been recognized for their antitumor properties. Compounds with structural similarities to 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid have been evaluated for cytotoxicity against human cancer cell lines. In one study, certain pyrazole derivatives demonstrated IC50 values in the nanomolar range against T-cell lymphoblasts and B-cell lymphoblasts, indicating potent antiproliferative effects .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds is often influenced by their structural attributes. The presence of the bromo group in 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid enhances its lipophilicity and potential interaction with biological targets. The compound's ability to penetrate biological membranes is supported by its calculated Log P values, indicating favorable absorption characteristics .
Case Studies
Several case studies have examined the biological effects of similar compounds:
- Anti-inflammatory Effects : In a study involving pyrazole derivatives, compounds exhibited significant reduction in edema in carrageenan-induced models, comparable to indomethacin .
- Antimicrobial Efficacy : A series of related pyrazole compounds were tested against multiple pathogens and showed promising results in inhibiting growth at concentrations as low as 40 µg/mL .
- Antitumor Activity : Pyrazole derivatives were tested for their ability to inhibit cell proliferation in various cancer cell lines, with some compounds showing remarkable potency and selectivity .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., vinyl protons at δ 6.8–7.5 ppm, pyrazole protons at δ 8.2–8.5 ppm), while C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
- X-ray Crystallography : Resolves molecular conformation, bond angles (e.g., C-Br bond length ~1.89 Å), and packing interactions (e.g., π-π stacking between aromatic rings) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases ensure purity assessment .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 347.02 for CHBrNO) .
How can X-ray crystallography data inform the understanding of this compound’s molecular conformation and potential interactions?
Q. Advanced Research Focus
- Conformational Analysis : Crystallography reveals the planar geometry of the α,β-unsaturated carbonyl system and dihedral angles between the pyrazole and phenyl rings (e.g., 15–25°), influencing electronic delocalization .
- Intermolecular Interactions : Hydrogen bonding (e.g., between carboxylic acid O-H and pyrazole N atoms) and halogen bonding (Br···O interactions) guide crystal packing, which can predict solid-state stability .
- Reactivity Insights : Distorted bond angles at the vinyl group (C=C-O) suggest susceptibility to nucleophilic attack, aiding in derivatization strategies .
What strategies are recommended for analyzing contradictory biological activity data across studies?
Q. Advanced Research Focus
- Purity Verification : Reanalyze batches using HPLC and NMR to rule out impurities (e.g., unreacted bromopyrazole intermediates) .
- Structural Confirmation : Compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) to detect stereochemical discrepancies .
- Assay Conditions : Standardize bioactivity tests (e.g., enzyme inhibition IC) by controlling variables like solvent (DMSO concentration ≤1%) and pH .
How to design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?
Q. Advanced Research Focus
- Substituent Variation : Modify the pyrazole ring (e.g., replace Br with Cl or CF) and the phenylprop-2-enoic acid backbone (e.g., introduce methyl groups) to assess electronic and steric effects .
- Biological Screening : Test derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization assays to correlate substituents with inhibitory potency .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
What experimental approaches can resolve low yields in the final coupling step of the synthesis?
Q. Advanced Research Focus
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) to optimize cross-coupling efficiency .
- Temperature Control : Conduct reactions under microwave irradiation (80–100°C) to reduce side-product formation .
- In Situ Monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress and isolate intermediates before degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
